plata;periodate

Descripción general

Descripción

Silver(I) compounds exhibit a variety of structural chemistries due to the metal's ability to form diverse coordination geometries with different ligands. The synthesis and characterization of silver(I) complexes have been extensively studied, revealing the influence of ligands on the resulting structures and properties of these compounds. For instance, silver(I) sulfonates with neutral ligands demonstrate a range of dimensionalities in their structures, which can be tailored by the choice of the sulfonate anion and the neutral ligand . Similarly, silver(I) shows a strong affinity for sulfur(II-) ligands, forming linear di-coordinate arrangements that can lead to long zigzag chains in both inorganic and organic complexes .

Synthesis Analysis

The synthesis of silver(I) complexes often involves the reaction of silver salts with various ligands. For example, the synthesis of silver(I) sulfonates with neutral ligands has been achieved by reacting silver salts with sulfonate anions and neutral ligands such as pyrazine, hexamethylenetetramine, and beta-picoline . Another study reports the synthesis of a silver organodiphosphonate with a zeolite-like framework, which was characterized using X-ray diffraction, IR, TGA-DSC, and electrical measurements . Additionally, binuclear silver(I) cryptates have been synthesized through template condensation, leading to complexes with unique structural features .

Molecular Structure Analysis

The molecular structures of silver(I) complexes are determined using techniques like single-crystal X-ray diffraction. These structures can vary from one-dimensional chains to three-dimensional networks, depending on the ligands involved. For instance, silver(I) sulfonates with neutral ligands can form structures with different dimensionalities, and their luminescent properties have been discussed . The crystal structure of a silver organodiphosphonate reveals one-dimensional channels and a three-dimensional Ag...Ag interacted substructural net . Binuclear silver(I) cryptates exhibit a novel basket structure for the cation [Ag2L1]2+ with a three-coordinate environment for each silver(I) center .

Chemical Reactions Analysis

Silver(I) complexes can undergo various chemical reactions depending on their ligands and environmental conditions. For example, silver(I) thiolates can react rapidly with H2S or HS- ligands to form Ag2S, a reaction that represents a potential final fate for Ag(I) thiolates in natural waters . The electrical property of a silver diphosphonate complex indicates that its conductivity is mainly due to the transfer of π antibonding electrons of the -PO3 group through the oxygen atom to the Ag 5s orbital .

Physical and Chemical Properties Analysis

The physical and chemical properties of silver(I) complexes are influenced by their molecular structures and the nature of their ligands. Silver(I) sulfonates containing neutral ligands show a variety of structures and luminescent properties . The silver organodiphosphonate complex exhibits little weight loss up to 300°C and an increase in grain interior conductivity from 50 to 170°C . The binuclear silver(I) cryptates have been characterized by physical measurements such as solution electrical conductivity, 1H NMR, IR, and electronic spectra .

Aplicaciones Científicas De Investigación

Aplicaciones fotoeléctricas

Las nanopartículas de plata, incluido el periodate de plata (1+), se han estudiado por sus excelentes propiedades fotoeléctricas . Las propiedades de las nanopartículas de plata generalmente están determinadas por su tamaño, forma y medio circundante, que pueden modularse mediante diversos métodos de síntesis .

Catálisis

Las nanopartículas de plata se han utilizado en catálisis debido a su alta superficie y energía superficial . El tamaño, la forma y la distribución del tamaño de estas nanopartículas se pueden controlar finamente, lo que las convierte en catalizadores eficientes .

Aplicaciones antibacterianas

Las nanopartículas de plata han mostrado propiedades antibacterianas significativas . Se han estudiado intensivamente para aplicaciones biomédicas debido a estas propiedades .

Biosensores

Las nanopartículas de plata se han utilizado en el desarrollo de biosensores . Sus propiedades únicas las hacen adecuadas para esta aplicación .

Dispersión Raman mejorada en superficie (SERS)

Las nanopartículas de plata, incluido el periodate de plata (1+), se han utilizado en la dispersión Raman mejorada en superficie (SERS)

Mecanismo De Acción

Target of Action

Silver(1+) periodate, also known as Silver(I) periodate, primarily targets microbial cells . It has been found to bind to 38 authentic Ag±binding proteins in Staphylococcus aureus . One key target is the enzyme 6-phosphogluconate dehydrogenase , which plays a crucial role in the pentose phosphate pathway .

Mode of Action

Silver(I) periodate interacts with its targets through a multi-target mode of action . The silver ions can inhibit the activity of 6-phosphogluconate dehydrogenase by binding to the catalytic His185 . This interaction disrupts the normal function of the enzyme, leading to changes in the metabolic processes of the microbial cells .

Biochemical Pathways

The primary biochemical pathway affected by Silver(I) periodate is the pentose phosphate pathway . By inhibiting the enzyme 6-phosphogluconate dehydrogenase, Silver(I) periodate disrupts this pathway, which is essential for the generation of NADPH and ribose 5-phosphate . NADPH is crucial for the survival of cells as it is involved in various biochemical reactions, including the neutralization of reactive oxygen species .

Pharmacokinetics

A physiologically based pharmacokinetic model has been developed for ionic silver and silver nanoparticles, which may provide some insights .

Result of Action

The primary result of Silver(I) periodate’s action is its antimicrobial effect . By disrupting the function of key proteins and enzymes in microbial cells, Silver(I) periodate can inhibit the growth of these cells and even lead to their death . This makes Silver(I) periodate a promising agent for combating antibiotic-resistant bacteria .

Action Environment

The action of Silver(I) periodate can be influenced by various environmental factors. For instance, the presence of other ions in the environment can affect the activity of Silver(I) periodate . Moreover, the pH and temperature of the environment can also impact the efficacy and stability of Silver(I) periodate

Safety and Hazards

Direcciones Futuras

The use of green chemistry in the synthesis of silver nanoparticles has gained attention due to the demand for environmentally friendly technology for material synthesis . The biosynthesis of silver nanoparticles is considered more acceptable for medical applications due to superior biocompatibility than chemically synthesized ones .

Propiedades

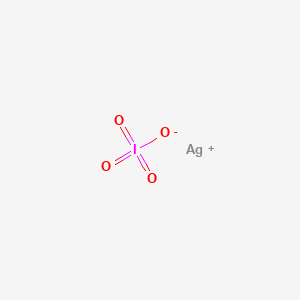

IUPAC Name |

silver;periodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.HIO4/c;2-1(3,4)5/h;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUKKEHXERVSKS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

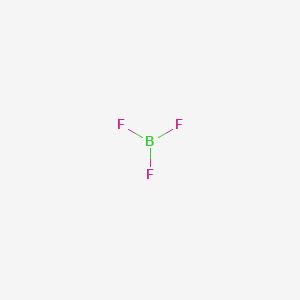

[O-]I(=O)(=O)=O.[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgIO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50546741 | |

| Record name | Silver(1+) periodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.770 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15606-77-6 | |

| Record name | Silver(1+) periodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a notable application of silver(1+) periodate in analytical chemistry?

A1: Silver(1+) periodate can be utilized for the colorimetric determination of trace amounts of manganese in caustic soda []. This application highlights the compound's utility in analytical chemistry for detecting and quantifying specific analytes.

Q2: How is the application of silver(1+) periodate described in these research papers different from its potential use as a pharmaceutical compound?

A2: The provided research articles focus on the chemical properties and applications of silver(1+) periodate in analytical chemistry and inorganic synthesis [, ]. They do not explore its potential as a pharmaceutical compound. Therefore, questions related to pharmacokinetics, pharmacodynamics, toxicology, drug delivery, or other pharmaceutical-related aspects are not addressed in these studies and cannot be answered based on the provided information.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B97871.png)

![5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B97895.png)